3-Methyl-7-(5-oxohexyl)-xanthine is a chemical compound classified as a xanthine derivative. Its molecular formula is and it has a molecular weight of 306.36 g/mol. This compound features a xanthine backbone, which is a purine base, and is characterized by the presence of a propyl group and a 5-oxohexyl substituent. It is recognized for its potential biological activities and applications in scientific research, particularly in pharmacology and biochemistry .
The synthesis of 3-Methyl-7-(5-oxohexyl)-xanthine typically involves the reaction of 3-methylxanthine with 5-oxohexyl bromide. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures .
The molecular structure of 3-Methyl-7-(5-oxohexyl)-xanthine can be represented with the following characteristics:
The compound appears as a white crystalline powder that is odorless with a bitter taste. It is soluble in methanol, ethanol, and acetone but only slightly soluble in water and ether .
The chemical reactivity of 3-Methyl-7-(5-oxohexyl)-xanthine is influenced by its functional groups, particularly the xanthine core which can participate in various reactions typical of purine derivatives. Some notable reactions include:
These reactions are crucial for understanding its behavior in biological systems and potential modifications for enhanced activity.
The mechanism of action of 3-Methyl-7-(5-oxohexyl)-xanthine involves several pathways:
3-Methyl-7-(5-oxohexyl)-xanthine has several applications in scientific research:
3-Methyl-7-(5-oxohexyl)-xanthine represents a structurally optimized xanthine derivative designed for enhanced pharmacological activity. Its systematic IUPAC name is 1-(5-oxohexyl)-3-methyl-7-propylpurine-2,6-dione, reflecting the ketone functionality at the hexyl chain's fifth carbon (Registry Number: CID 162797) [1]. The core xanthine structure (purine-2,6-dione) is modified with three distinct substituents: a methyl group at position 3, a propyl group at position 7, and a 5-oxohexyl chain at position 1. This strategic substitution differentiates it from natural xanthines like caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine), while aligning it with synthetic vasoactive agents such as pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) [6].
The 5-oxohexyl side chain introduces a polar ketone group that significantly influences the molecule's electronic distribution and steric conformation. This modification enhances interactions with biological targets compared to simpler alkyl chains. As illustrated in Table 1, the substituent pattern positions this compound within a specific pharmacological subclass of synthetic xanthines developed for vascular effects [9].
Table 1: Structural Comparison of Key Xanthine Derivatives
| Compound Name | Position 1 | Position 3 | Position 7 | Key Structural Feature |
|---|---|---|---|---|
| Theobromine | H | CH₃ | CH₃ | Natural dimethylxanthine |
| Caffeine | CH₃ | CH₃ | CH₃ | Natural trimethylxanthine |
| Pentoxifylline | (CH₂)₄C(O)CH₃ | CH₃ | CH₃ | 5-oxohexyl chain |
| 3-Methyl-7-(5-oxohexyl)-xanthine | (CH₂)₄C(O)CH₃ | CH₃ | CH₂CH₂CH₃ | 5-oxohexyl + propyl groups |
| Propentofylline (Metabolite) | (CH₂)₄C(O)CH₃ | CH₃ | CH₂CH₂CH₃ | Identical to parent compound |
The development of 3-Methyl-7-(5-oxohexyl)-xanthine is closely tied to mid-1980s research into cerebrovascular therapeutics. U.S. Patent 5,478,831 (1995) explicitly claims the compound's R-(-)-enantiomer (designated R-(-)-HWA 285), highlighting the stereospecific synthesis pathway involving chiral resolution agents like R-(-)-mandelic acid [3]. This patent established the compound's foundational manufacturing process: a nucleophilic substitution reaction where 3-methyl-7-propylxanthine (CAS 55242-64-3) undergoes alkylation with 5-bromo-2-pentanone in polar aprotic solvents like dimethylformamide (DMF), using alkali metal carbonates as bases [7].
Earlier synthetic work was documented in Czechoslovak Patent CS201558B1 (1982), which detailed the preparation of the analogous 1-(5-oxohexyl)-3,7-dimethylxanthine using similar alkylation chemistry. This prior art laid the groundwork for later modifications introducing the propyl group at position 7 to enhance adenosine receptor affinity [5]. The primary clinical candidate derived from this compound—propentofylline—functions as a prodrug that undergoes hepatic reduction of the ketone group to yield the active metabolite 1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine [9].
Table 2: Key Patents for 3-Methyl-7-(5-oxohexyl)-xanthine and Related Compounds
| Patent Number | Year | Jurisdiction | Focus | Assignee |
|---|---|---|---|---|
| CS201558B1 | 1982 | Czechoslovakia | Synthesis of 1-(5-oxohexyl)-3,7-dimethylxanthine | Research Institute |
| US5478831A | 1995 | United States | Enantioselective synthesis of R-(-)-1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine | Hoechst AG |
3-Methyl-7-(5-oxohexyl)-xanthine exhibits dual mechanisms within adenosine pathways: inhibition of cellular adenosine uptake and non-selective phosphodiesterase (PDE) inhibition. By blocking equilibrative nucleoside transporters (ENTs) on neuronal and glial cells, the compound elevates extracellular adenosine concentrations. This potentiates adenosine’s endogenous neuroprotective effects via A₁ receptor activation, which suppresses excitatory neurotransmitter release and stabilizes cerebral blood flow [8] [9]. Concurrently, its PDE inhibition—particularly targeting subtypes I, II, and IV—increases intracellular cyclic AMP (cAMP), leading to vasorelaxation and reduced inflammation [9].
Hemodynamic studies in rabbits demonstrate a 2.5-fold decrease in cerebrovascular resistance at doses of 3 mg/kg IV, attributed to preferential dilation of small arterioles (7–10 µm diameter). This selectively augments blood flow in ischemic brain regions without inducing systemic hypotension [4] [9]. The compound’s structural optimization balances adenosine modulation (governed by the 3-methyl-7-propyl motif) and vasoactivity (mediated by the 5-oxohexyl chain), distinguishing it from earlier xanthines like theophylline, which lack targeted vascular effects [6] [8].
Table 3: Pharmacological Mechanisms of 3-Methyl-7-(5-oxohexyl)-xanthine
| Mechanism | Biological Target | Functional Outcome | Experimental Evidence |
|---|---|---|---|
| Adenosine uptake inhibition | Equilibrative nucleoside transporters (ENTs) | Increased extracellular adenosine; A₁ receptor activation | 40–60% reduction in hippocampal adenosine clearance [8] |
| Phosphodiesterase inhibition | PDE I, II, IV isoforms | Elevated cAMP; protein kinase A (PKA) activation | Vasodilation in cerebral arterioles [9] |
| Hemorheological modulation | Erythrocyte membranes | Improved capillary perfusion in ischemia | Increased microsphere perfusion in skeletal muscle [4] |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2